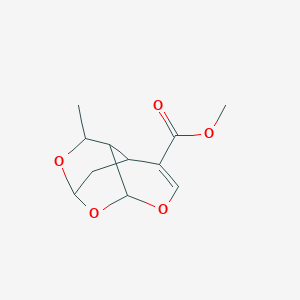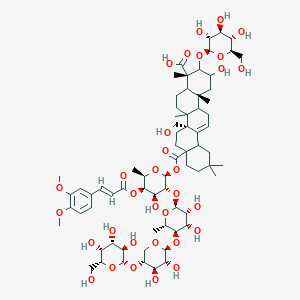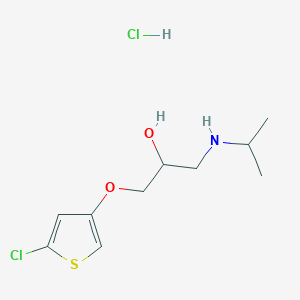
1,3-Dichloro-2-iodobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated benzenes can involve the use of Grignard reagents and elemental iodine, as seen in the preparation of sterically crowded 1,4-diiodo-2,3,5,6-tetraarylbenzenes . Although the specific synthesis of 1,3-dichloro-2-iodobenzene is not detailed, similar methods could potentially be applied, considering the reactivity of halogenated benzenes with Grignard reagents and iodine.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can exhibit interesting distortions due to steric pressures, as observed in the structures of hexasubstituted benzenes . While 1,3-dichloro-2-iodobenzene is not hexasubstituted, the presence of chlorine and iodine atoms could still influence its molecular geometry. The carbon-iodine bond lengths in related compounds are relatively constant, suggesting that the C-I bond in 1,3-dichloro-2-iodobenzene would also be consistent with these observations .
Chemical Reactions Analysis
Halogenated benzenes can participate in various chemical reactions. For instance, iodobenzene derivatives can catalyze the cyclization of sulfonamides with peracids to form benzothiazine dioxides . This indicates that 1,3-dichloro-2-iodobenzene could potentially act as a catalyst or reactant in similar electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes can be influenced by the nature and position of the halogen substituents. For example, the solubility of hypervalent iodine compounds can be increased by the presence of bulky groups . The presence of chlorine and iodine in 1,3-dichloro-2-iodobenzene would likely affect its solubility, boiling point, and density. The crystal structure of related compounds, such as 1,3,5-trichloro-2,4,6-trifluorobenzene, shows that these molecules can be planar and exhibit significant internal vibrations .
Aplicaciones Científicas De Investigación
Synthesis of Cupped Oxacyclophanes
- 1,3-Dichloro-2-iodobenzene is used as a starting material in the multi-step synthesis of cupped oxacyclophanes .
Synthesis of Cuppedophanes
- 1,3-Dichloro-2-iodobenzene is used as a starting material in the multi-step synthesis of cuppedophanes .
Synthesis of Cappedophanes
- 1,3-Dichloro-2-iodobenzene is used as a starting material in the multi-step synthesis of cappedophanes .
Synthesis of m-Terphenyls
- 1,3-Dichloro-2-iodobenzene is used as a starting material in the multi-step synthesis of m-terphenyls .
Synthesis of 3-Aryl-1,2,4-Triazolo[4,3-a]Pyridines
- An iodobenzene diacetate (IBD)-mediated simple and green method was determined for the intramolecular oxidative cyclization of 3-aryl-2-pyridiylhydrazones .
- This efficient strategy provides a route to the synthesis of 3-aryl-1,2,4-triazolo[4,3-a]pyridines in water which eliminates the requirement to use costly and unsafe volatile organic solvents. All reactions were carried out by just stirring the reaction components in water at room temperature .
Safety And Hazards
Propiedades
IUPAC Name |
1,3-dichloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPGXSFTXBOKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172818 | |
| Record name | 2,6-Dichloroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-iodobenzene | |
CAS RN |
19230-28-5 | |
| Record name | 1,3-Dichloro-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19230-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloroiodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019230285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dichloro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















